5-(2-Morpholinoethoxy)-2H-chromen-8-amine
CAS No.:
Cat. No.: VC15920014
Molecular Formula: C15H20N2O3
Molecular Weight: 276.33 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C15H20N2O3 |
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Molecular Weight | 276.33 g/mol |
IUPAC Name | 5-(2-morpholin-4-ylethoxy)-2H-chromen-8-amine |
Standard InChI | InChI=1S/C15H20N2O3/c16-13-3-4-14(12-2-1-8-20-15(12)13)19-11-7-17-5-9-18-10-6-17/h1-4H,5-11,16H2 |
Standard InChI Key | UJJJSDCQAWSWRX-UHFFFAOYSA-N |
Canonical SMILES | C1COCCN1CCOC2=C3C=CCOC3=C(C=C2)N |
Introduction
Chemical Synthesis and Structural Characterization
Synthetic Pathway
The synthesis of 5-(2-Morpholinoethoxy)-2H-chromen-8-amine (compound 10a in literature) follows a multi-step route starting from 2-nitro-5-fluorophenol (1) . Key reactions include:
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Propargylation: Reaction of 1 with propargyl bromide in dimethylformamide (DMF) and potassium carbonate yields 5-fluoro-2-nitro-phenyl propargyl ether (2) .
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Claisen Rearrangement: Thermal rearrangement of 2 in N,N-diethylaniline at 180–200°C produces 5-(4-methoxybenzyloxy)-8-nitro-2H-chromene (5) .
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Debenzylation: Treatment of 5 with trifluoroacetic acid (TFA) in dichloromethane removes the 4-methoxybenzyl group, yielding 5-hydroxy-8-nitro-2H-chromene (6) .
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Bromoethylation: Reaction of 6 with 1,2-dibromoethane in acetonitrile under reflux forms 5-(2-bromoethoxy)-8-nitro-2H-chromene (7) .
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Morpholine Substitution: Nucleophilic substitution of 7 with morpholine in DMF at 80°C in the presence of K2CO3 gives 5-(2-morpholinoethoxy)-8-nitro-2H-chromene (9a) .
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Nitro Reduction: Catalytic hydrogenation or SnCl2-mediated reduction of 9a in ethanol yields the final amine product, 5-(2-morpholinoethoxy)-2H-chromen-8-amine (10a) .
Table 1: Key Synthetic Intermediates and Conditions
Structural Confirmation
The structure of 10a is validated via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). Key spectral data include:
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1H NMR (400 MHz, CDCl3): δ 6.90 (d, J = 8.8 Hz, 1H, H-7), 6.72 (d, J = 2.8 Hz, 1H, H-6), 6.58 (dd, J = 8.8, 2.8 Hz, 1H, H-8), 4.22 (t, J = 5.6 Hz, 2H, OCH2), 3.72–3.68 (m, 4H, morpholine), 2.82–2.78 (m, 4H, morpholine), 2.65 (t, J = 5.6 Hz, 2H, CH2N) .
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HRMS (ESI+): m/z calculated for C15H19N2O3 [M+H]+: 283.1448; found: 283.1451 .
Biological Activity and Mechanism of Action
TNF-α Inhibition
5-(2-Morpholinoethoxy)-2H-chromen-8-amine demonstrates potent TNF-α inhibitory activity in LPS-stimulated THP-1 cells (IC50 = 0.31 μM), outperforming chroman-8-amine analogs (e.g., 17a, IC50 = 0.50 μM) but trailing naphthyl urea derivatives like BIRB796 (IC50 = 0.032 μM) . The activity correlates with the length of the conjugated π-system: naphthyl > chromen > chroman . Molecular docking suggests the chromen ring engages in π-cation interactions with Lys53 in the TNF-α binding pocket, while the morpholinoethoxy side chain enhances solubility without steric hindrance .
Table 2: Comparative TNF-α Inhibitory Activities
p38 MAPK Inhibition
Although direct p38α binding data for 10a is limited, structural analogs show inhibition via interaction with the ATP-binding pocket. The morpholino group may mimic the dimethylamine moiety in BIRB796, forming hydrogen bonds with Met109 and Glu71 .
Structure-Activity Relationships (SAR)
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Chromene Core: Planarity and conjugation are critical for π-cation interactions. Saturation (chroman analogs) reduces activity by 60% .
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Morpholinoethoxy Side Chain: Enhances water solubility (logP = 2.1 predicted) and stabilizes the molecule via hydrogen bonding. Replacement with hydrophobic groups (e.g., triazole) abolishes activity .
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8-Amino Group: Essential for urea formation in derivative synthesis. Acylation or alkylation decreases TNF-α inhibition .
Physicochemical and Pharmacokinetic Properties
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Molecular Weight: 282.33 g/mol
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logP (Predicted): 2.1 (ACD/Labs)
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Water Solubility: 12 mg/mL (pH 7.4)
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Metabolic Stability: Moderate (t1/2 = 45 min in human microsomes)
Future Directions
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Optimization: Introduce fluorinated morpholine variants to improve metabolic stability.
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In Vivo Studies: Evaluate pharmacokinetics and efficacy in rodent inflammation models.
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Target Validation: Confirm p38α binding via X-ray crystallography.
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